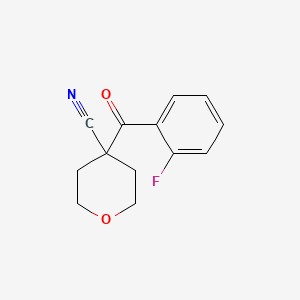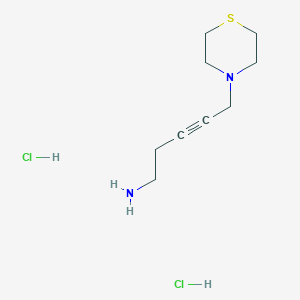
1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile is an organic compound that features a unique structure combining a cyclobutyl ring with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile typically involves the following steps:
Formation of the Cyclobutyl Intermediate: The starting material, 3-methylcyclobutanone, undergoes a reaction with a suitable alkylating agent to form the 3-methylcyclobutylmethyl intermediate.
Pyrazole Formation: The intermediate is then reacted with hydrazine or a hydrazine derivative to form the pyrazole ring.
Nitrile Introduction: Finally, the nitrile group is introduced through a reaction with a suitable cyanating agent, such as cyanogen bromide.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
- 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-3-carbonitrile
- 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-5-carbonitrile
- 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carboxamide
Uniqueness: 1-((3-Methylcyclobutyl)methyl)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the nitrile group on the pyrazole ring can significantly impact the compound’s properties compared to its isomers and analogs.
Properties
Molecular Formula |
C10H13N3 |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
1-[(3-methylcyclobutyl)methyl]pyrazole-4-carbonitrile |
InChI |
InChI=1S/C10H13N3/c1-8-2-9(3-8)6-13-7-10(4-11)5-12-13/h5,7-9H,2-3,6H2,1H3 |
InChI Key |
MJZUMOIBOSNGAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)CN2C=C(C=N2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


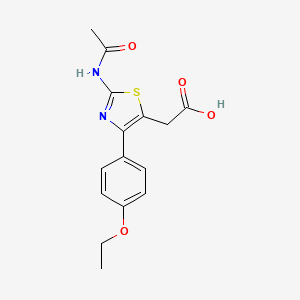

![6-Chloro-3-(4-ethylphenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11794545.png)
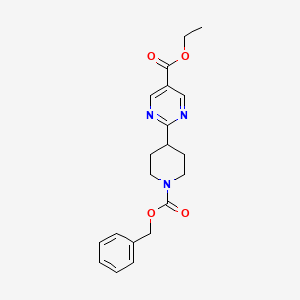
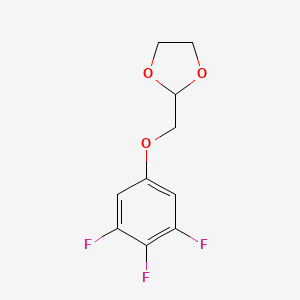
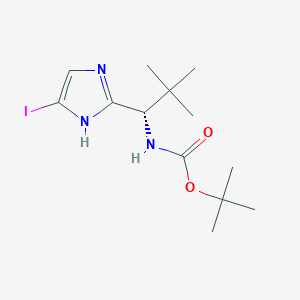
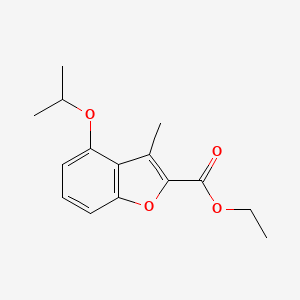
![2,6-Dichloro-4-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11794574.png)
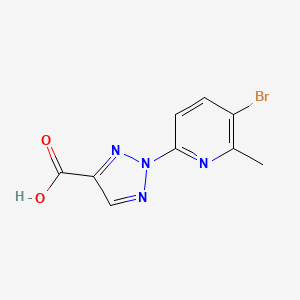
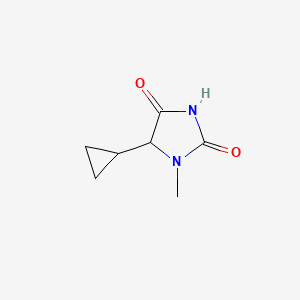
![2-amino-N-ethyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide](/img/structure/B11794595.png)
